molecular formula C27H21BrN2OS2 B11979132 3-(4-bromophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(4-bromophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11979132
M. Wt: 533.5 g/mol
InChI Key: QRUNFTLAIMNAFE-UHFFFAOYSA-N
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Description

The compound 3-(4-bromophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that belongs to the class of heterocyclic compounds It features a unique structure combining a bromophenyl group, a naphthalenylmethyl sulfanyl group, and a tetrahydrobenzothienopyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Tetrahydrobenzothienopyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This can be achieved through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the Naphthalenylmethyl Sulfanyl Group: This step involves the nucleophilic substitution reaction where a naphthalenylmethyl thiol reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-bromophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one: has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Material Science: Possible applications in the development of organic semiconductors or other advanced materials.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 3-(4-fluorophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 3-(4-bromophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, in particular, can affect its interactions with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C27H21BrN2OS2

Molecular Weight

533.5 g/mol

IUPAC Name

3-(4-bromophenyl)-2-(naphthalen-1-ylmethylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C27H21BrN2OS2/c28-19-12-14-20(15-13-19)30-26(31)24-22-10-3-4-11-23(22)33-25(24)29-27(30)32-16-18-8-5-7-17-6-1-2-9-21(17)18/h1-2,5-9,12-15H,3-4,10-11,16H2

InChI Key

QRUNFTLAIMNAFE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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